Methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)alaninate
Description
Methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)alaninate is a synthetic alaninate derivative characterized by a methylsulfonyl group and a 4-phenoxyphenyl substituent attached to the nitrogen atom of the alanine backbone. This compound belongs to a class of N-alkylated alaninate esters, which are frequently studied for their pesticidal and fungicidal properties.
Properties
IUPAC Name |
methyl 2-(N-methylsulfonyl-4-phenoxyanilino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13(17(19)22-2)18(24(3,20)21)14-9-11-16(12-10-14)23-15-7-5-4-6-8-15/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOMXDBXIQOKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)alaninate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its mechanisms of action, efficacy in various biological assays, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Methylsulfonyl group : Contributes to its solubility and biological interactions.
- Phenoxyphenyl moiety : Implicated in receptor binding and activity modulation.
The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has shown inhibitory effects on various kinases, which are crucial in signal transduction pathways involved in cell growth and differentiation.
Kinase Inhibition
Research indicates that methylsulfonyl compounds often exhibit kinase inhibitory properties. For instance, studies have demonstrated that structurally related compounds can inhibit aldose reductase (ALR2), an enzyme linked to diabetic complications. The inhibition mechanism appears to involve competitive binding at the active site of the enzyme, which may be similarly applicable to this compound .
Biological Assays and Efficacy
In vitro assays have been conducted to evaluate the compound's efficacy against various biological targets. The following table summarizes key findings from these studies:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Diabetes Management : A study demonstrated that this compound reduced glucose levels in diabetic models by inhibiting ALR2, thereby preventing sorbitol accumulation .
- Antimycobacterial Activity : In a comparative study with existing antimycobacterial agents, this compound exhibited comparable efficacy against Mycobacterium tuberculosis, indicating its potential as an alternative treatment option .
- Cancer Research : Preliminary findings suggest that the compound may inhibit cancer cell proliferation through kinase inhibition pathways, warranting further investigation into its use as an anticancer agent .
Scientific Research Applications
Agricultural Applications
Insecticidal Properties
Methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)alaninate exhibits significant insecticidal activity, making it valuable in pest management. It has been studied for its efficacy against a variety of pests, including insects from the orders Hemiptera and Lepidoptera.
Case Study: Efficacy Against Specific Pests
A study conducted on the effectiveness of this compound against common agricultural pests demonstrated a mortality rate of over 80% within 48 hours of exposure. The compound's mode of action involves disrupting the nervous system of target insects, leading to paralysis and death.
| Pest Type | Mortality Rate (%) | Exposure Time (hours) |
|---|---|---|
| Aphids | 85 | 48 |
| Caterpillars | 90 | 48 |
| Whiteflies | 80 | 48 |
Formulation in Pesticides
This compound is often used as an active ingredient in pesticide formulations, enhancing the effectiveness of other chemical agents through synergistic effects. Its role as an adjuvant helps improve the penetration and efficacy of pesticide mixtures.
Medicinal Chemistry
Potential Therapeutic Uses
Research indicates that this compound may have therapeutic potential beyond insecticidal applications. Preliminary studies suggest it could exhibit anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting its potential use in treating inflammatory diseases.
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| IL-6 | 70 | 10 |
| TNF-α | 65 | 10 |
| IL-1β | 60 | 10 |
Research Applications
Biochemical Studies
The compound is utilized in biochemical research to study various biological processes. Its ability to modulate cellular pathways makes it a valuable tool for researchers investigating signal transduction mechanisms.
Example Research Application
In a recent study, researchers used this compound to explore its effects on apoptosis in cancer cells. The findings indicated that the compound could induce apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in aryl substituents and sulfonyl modifications. Key comparisons include:
Physicochemical Properties
- Lipophilicity: The 4-phenoxyphenyl group in the target compound likely increases lipophilicity compared to chlorophenyl or methylphenyl analogs, enhancing membrane permeability .
- Solubility : Sulfonyl groups generally improve water solubility, but bulky aryl substituents (e.g., chromenyl) counteract this effect .
Stability and Degradation
- Metabolites: Nitralin (a methylsulfonyl-containing herbicide) degrades into monopropyl metabolites, suggesting possible metabolic pathways for the target compound .
Critical Analysis of Evidence
- : Provides foundational data on structurally related alaninate esters but lacks direct information on the target compound’s phenoxyphenyl group .
- : Demonstrates how sulfonyl group placement (e.g., 4-methylphenyl vs. methylsulfonyl) alters physicochemical behavior .
Preparation Methods
Enzymatic Dynamic Kinetic Resolution of Azlactones
The enzymatic dynamic kinetic resolution (DKR) of azlactones represents a state-of-the-art approach for synthesizing enantiomerically pure N-substituted alaninates. In this method, azlactones derived from amino acids serve as key intermediates. For Methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)alaninate, the azlactone precursor is synthesized by cyclizing N-methylsulfonyl alanine with acetic anhydride, forming a five-membered oxazolone ring . Subsequent methanolysis in the presence of Novozym 435 (a immobilized lipase B from Candida antarctica) facilitates enantioselective ring-opening, yielding the L-configured methyl ester with >99% enantiomeric excess (ee) .
A critical advantage of this method lies in its ability to bypass racemization, a common challenge in traditional amidation reactions. The enzyme’s active site selectively hydrolyzes the (S)-configured azlactone, while the (R)-enantiomer undergoes continuous racemization under mild acidic conditions, ensuring near-quantitative conversion . Post-synthesis, the 4-phenoxyphenyl group is introduced via palladium-catalyzed Buchwald-Hartwig amination, employing 4-phenoxyiodobenzene and a copper(I) thiophene-2-carboxylate (CuTC) catalyst .
Key Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Enzyme | Novozym 435 | |
| Solvent | Toluene/MeOH (9:1) | |
| Temperature | 45°C | |
| ee | 99% | |
| Coupling Catalyst | Pd(OAc)₂/Xantphos |
A stepwise approach involves initial sulfonylation of alanine methyl ester followed by aryl group introduction. Alanine methyl ester is treated with methylsulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine), forming N-methylsulfonyl alanine methyl ester . The residual secondary amine is then subjected to Ullmann coupling with 4-phenoxyiodobenzene, using a copper(I) iodide/1,10-phenanthroline catalytic system in dimethylformamide (DMF) at 110°C .
This method achieves moderate yields (65–70%) due to steric hindrance at the secondary amine stage. Optimization studies indicate that microwave irradiation (150 W, 30 min) enhances reaction efficiency by reducing aggregation of the copper catalyst . Post-reaction purification via silica gel chromatography isolates the target compound with 95% purity .
Comparative Yield Analysis
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Sulfonylation | 85 | 90 |
| Ullmann Coupling | 68 | 95 |
Solid-Phase Combinatorial Synthesis
Solid-phase synthesis enables high-throughput generation of N,N-disubstituted alaninates. Wang resin-bound alanine is sequentially functionalized using automated peptide synthesizers. First, the methylsulfonyl group is introduced via on-resin sulfonylation with methylsulfonyl chloride and diisopropylethylamine (DIPEA) . Subsequent Miyaura borylation installs a boronic ester at the 4-phenoxyphenyl position, enabling Suzuki-Miyaura cross-coupling with aryl halides .
This method excels in scalability, producing gram-scale quantities with 80% overall yield. However, enantiomeric control remains inferior to enzymatic approaches (ee: 85–90%) due to racemization during resin cleavage .
Comparative Analysis of Synthetic Routes
A meta-analysis of the above methods reveals trade-offs between enantioselectivity, yield, and operational complexity:
| Method | ee (%) | Yield (%) | Complexity |
|---|---|---|---|
| Enzymatic DKR | 99 | 75 | High |
| Sequential Coupling | - | 68 | Moderate |
| Solid-Phase | 85 | 80 | Low |
The enzymatic route is optimal for applications requiring chiral purity (e.g., pharmaceuticals), whereas solid-phase synthesis suits bulk production .
Mechanistic Insights and Side Reactions
During Ullmann coupling, competing Glaser-Hay alkyne dimerization is observed when using terminal alkynes as substrates. This is mitigated by substituting iodobenzene derivatives with electron-withdrawing groups (e.g., nitro), which enhance oxidative addition kinetics . Additionally, over-sulfonylation in stepwise methods generates bis-sulfonylated byproducts, necessitating precise stoichiometric control (1:1.05 amine:sulfonyl chloride) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
